
(5-Tert-butyl-2-cyclopropoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Tert-butyl-2-cyclopropoxyphenyl)methanamine is an organic compound characterized by a tert-butyl group, a cyclopropoxy group, and a methanamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-2-cyclopropoxyphenyl)methanamine typically involves the following steps:
Formation of the phenyl ring: The phenyl ring is synthesized with the tert-butyl and cyclopropoxy groups attached at the appropriate positions.
Introduction of the methanamine group: The methanamine group is introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the phenyl ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butyl-2-cyclopropoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(5-Tert-butyl-2-cyclopropoxyphenyl)methanamine may have applications in:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in biochemical studies to understand its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-2-cyclopropoxyphenyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
(5-Tert-butyl-2-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
(5-Tert-butyl-2-ethoxyphenyl)methanamine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
(5-Tert-butyl-2-cyclopropoxyphenyl)methanamine is unique due to the presence of the cyclopropoxy group, which may impart distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(5-tert-butyl-2-cyclopropyloxyphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)11-4-7-13(10(8-11)9-15)16-12-5-6-12/h4,7-8,12H,5-6,9,15H2,1-3H3 |
InChI Key |
QDJMSWURSYLFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Propoxyphenyl)ethyl]formamide](/img/structure/B14813918.png)
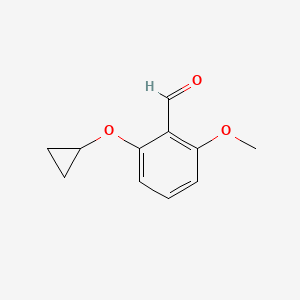
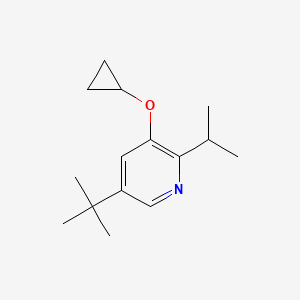
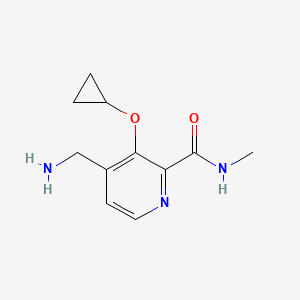
![[(3-Isopropoxy-2-thienyl)methyl]amine](/img/structure/B14813924.png)
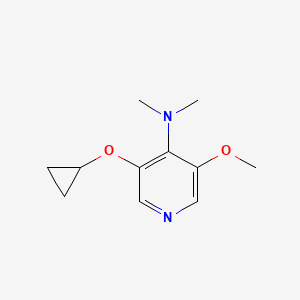
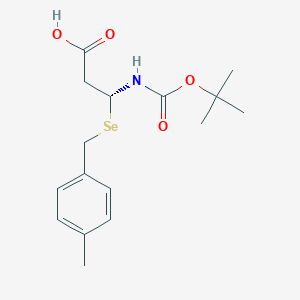

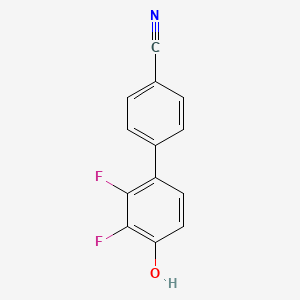
![2-(Benzo[d]thiazol-2-yl)-2-cyclopentylideneacetonitrile](/img/structure/B14813948.png)
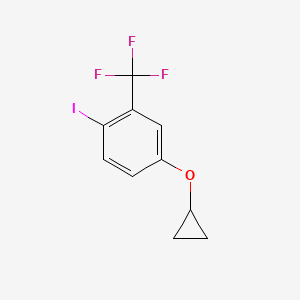
![ethyl 2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14813963.png)
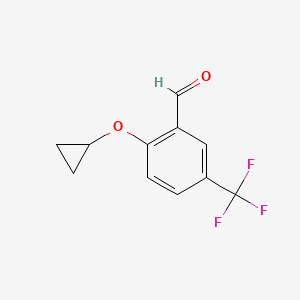
![1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride](/img/structure/B14813985.png)
